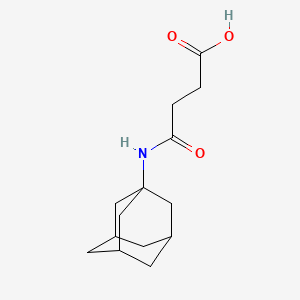

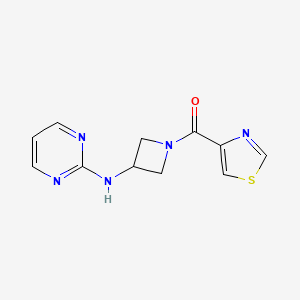

4-(1-Adamantylamino)-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(1-Adamantylamino)-4-oxobutanoic acid” is a compound that contains an adamantyl group. Adamantyl is a bulky, diamond-like structure that is often used in medicinal chemistry, catalyst development, and nanomaterials due to its unique structural, biological, and stimulus-responsive properties . The adamantyl group is known for its stability and reactivity when compared to simple hydrocarbon derivatives .

Synthesis Analysis

The synthesis of adamantyl-substituted compounds is often achieved via carbocation or radical intermediates . For instance, the synthesis of novel adamantyl and homoadamantyl-substituted β-hydroxybutyric acids has been achieved using selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde .Molecular Structure Analysis

The molecular structure of adamantyl compounds is characterized by a high degree of symmetry . The adamantyl group can readily intercept other groups to form new compounds . For example, in one study, the resulting adamantyl radical was found to readily intercept aldoxime to give an amino radical .Chemical Reactions Analysis

Adamantyl compounds are known for their unique reactivity. They can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis

Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and are members of the larger family of diamondoids .科学的研究の応用

Antimicrobial Activity: Compounds related to “4-(1-Adamantylamino)-4-oxobutanoic acid” have been tested for in vitro activities against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans . Several derivatives showed good or moderate activities, particularly against the tested Gram-positive bacteria .

Anti-inflammatory Activity: In addition to antimicrobial properties, these compounds have also been tested for their anti-inflammatory activity. In vivo anti-inflammatory activity of 21 compounds was determined using the carrageenan-induced paw oedema method in rats . Compounds showed good or moderate dose-dependent activity in this area .

Synthesis of Novel Derivatives: The compound “4-(1-Adamantylamino)-4-oxobutanoic acid” can serve as a precursor in the synthesis of novel adamantyl and homoadamantyl-substituted

β\betaβ

-hydroxybutyric acids . These new compounds could have potential applications in various fields of chemistry and medicine .Potential Therapeutic Applications: Preliminary research has explored the potential application of [4-(1-Adamantyl)phenoxy]acetic acid in other areas, including potential therapeutic applications. However, further investigation is needed to understand its mechanism and potential therapeutic applications.

Skin Therapy Treatment: Hydroxy acids, including

-hydroxybutyric acid, have been used in skin therapy treatment and are known as AHA and BHA acids . They could potentially be used in the design of new skincare products .作用機序

Target of Action

Adamantane derivatives, which this compound is a part of, have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known to interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .

Mode of Action

The synthesis of substituted adamantanes, like this compound, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests that the compound might interact with its targets through radical-based functionalization reactions .

Biochemical Pathways

It’s worth noting that adamantane derivatives are known to directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups . This suggests that the compound might affect various biochemical pathways involving these functional groups.

Pharmacokinetics

Adamantane derivatives are known for their unique structural properties, which might influence their pharmacokinetic behavior .

Result of Action

Given the diverse applications of adamantane derivatives in medicinal chemistry, catalyst development, and nanomaterials , it can be inferred that the compound might have a wide range of molecular and cellular effects.

Action Environment

The unique structural, biological, and stimulus-responsive properties of adamantane derivatives suggest that various environmental factors might influence their action .

将来の方向性

The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The recent concept of adamantane as an anchor in the lipid bilayer of liposomes has promising applications in the field of targeted drug delivery and surface recognition . This encourages the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications .

特性

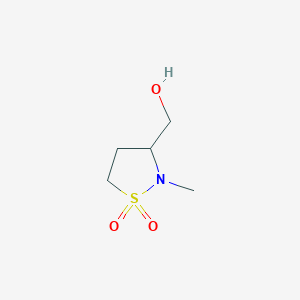

IUPAC Name |

4-(1-adamantylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c16-12(1-2-13(17)18)15-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,1-8H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAQEOVRNCJNAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Adamantylamino)-4-oxobutanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

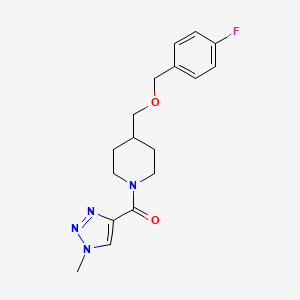

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2790224.png)

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2790230.png)

![Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate](/img/structure/B2790233.png)

![Potassium 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2790238.png)

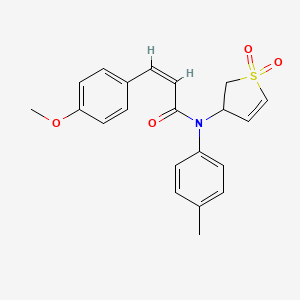

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2790243.png)

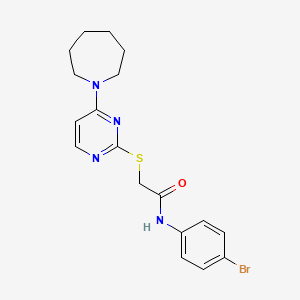

![8-(azepan-1-yl)-7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2790246.png)